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Compound of Interest

Compound Name: KR31173

Cat. No.: B1247136 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the Carbon-11 labeled angiotensin II type 1 receptor (AT1R) PET

tracer, [11C]KR31173, and emerging Fluorine-18 labeled counterparts. This document

synthesizes experimental data on their performance, outlines detailed methodologies for key

experiments, and visualizes relevant biological and experimental workflows.

The non-invasive in vivo imaging of AT1R expression is a critical tool for understanding

cardiovascular diseases, renal pathologies, and oncological processes. Positron Emission

Tomography (PET) tracers targeting AT1R offer a quantitative method to assess receptor

density and occupancy. Historically, [11C]KR31173 has been a valuable radioligand for

preclinical studies. However, the logistical challenges associated with its short 20-minute half-

life have spurred the development of 18F-labeled tracers, which offer a significantly longer half-

life of approximately 110 minutes, facilitating broader clinical translation.

Performance Comparison of AT1R PET Tracers
The following tables summarize the key quantitative data for [11C]KR31173 and prominent

18F-labeled AT1R PET tracers, providing a clear comparison of their binding affinities,

radiochemical properties, and in vivo performance.
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Tracer
Radionuclid
e

Half-life
(min)

Precursor
Radiochemi
cal Yield

Molar
Activity
(GBq/µmol)

[11C]KR3117

3
Carbon-11 20.4

Tetrazole-

protected

hydroxy

precursor

Not

consistently

reported

> 37

[18F]DR29 Fluorine-18 109.8
SK-1080

derivative

~36% (decay-

corrected)
1.9 - 5.1

[18F]FPyKYN

E-losartan
Fluorine-18 109.8

Losartan

derivative
Not specified Not specified

[18F]FV45 Fluorine-18 109.8
Irbesartan

derivative
Not specified Not specified

Table 1: Radiochemical Properties of AT1R PET Tracers. This table provides a comparative

overview of the key radiochemical characteristics of [11C]KR31173 and various 18F-labeled

AT1R PET tracers.
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Tracer Binding Affinity
In Vitro/Ex Vivo
Specific Binding

In Vivo Imaging
Highlights

[11C]KR31173
IC50 = 3.27 nM (rat

liver homogenates)[1]

80-90% in mice

(adrenals, kidneys,

lungs, heart); 95% in

dogs (renal cortex);

81% in baboon (renal

cortex)[1][2]

Higher specific

binding in baboon

renal cortex (81%)

compared to [11C]L-

159,884 (34%)[1][2].

[18F]DR29
Subnanomolar

affinity[3]

High kidney uptake,

significantly reduced

by candesartan (AT1R

antagonist)[4][5]

High kidney-to-blood

contrast; stable

retention over 2 hours

in rats[4][6].

[18F]FPyKYNE-

losartan

Kd = 49.4 ± 18.0 nM

(rat kidney)[7]

High affinity to rat

kidney AT1R[7].

High kidney-to-blood

contrast and slow

renal clearance in

pigs[6][7].

[18F]FV45
High affinity (details

not specified)

Preserves AT1R

affinity[3][6].

Faced hurdles with

suboptimal kidney-to-

liver contrast and

rapid washout[3][6].

Table 2: Preclinical Performance of AT1R PET Tracers. This table compares the binding affinity

and in vivo imaging characteristics of [11C]KR31173 with those of 18F-labeled alternatives,

highlighting their performance in preclinical models.

Angiotensin II Type 1 Receptor (AT1R) Signaling
Pathway
The AT1R is a G protein-coupled receptor that mediates the majority of the physiological and

pathophysiological effects of angiotensin II. Its activation triggers a complex network of

intracellular signaling cascades.
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Caption: AT1R Signaling Cascade.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summarized protocols for the synthesis and evaluation of AT1R PET tracers.

Radiosynthesis of [11C]KR31173
The radiosynthesis of [11C]KR31173 is typically performed via a two-step process:

[11C]Methyl Iodide Trapping: A tetrazole-protected hydroxy precursor of KR31173 is

dissolved in a suitable solvent (e.g., acetone). [11C]Methyl iodide, produced from a

cyclotron, is then passed through this solution and trapped.

Methylation and Deprotection: The trapped [11C]methyl iodide reacts with the precursor at

an elevated temperature. Following the methylation, the protecting group is removed by acid

hydrolysis (e.g., using HCl).

Purification: The final product, [11C]KR31173, is purified using high-performance liquid

chromatography (HPLC). The purified tracer is then formulated in a physiologically

compatible solution for injection.

Radiosynthesis of [18F]DR29
The synthesis of [18F]DR29 is based on the SK-1080 scaffold:
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[18F]Fluoride Production and Activation: [18F]Fluoride is produced via a cyclotron and

subsequently activated by forming a complex with a potassium-kryptofix [2.2.2] system.

Nucleophilic Fluorination: The activated [18F]fluoride is reacted with a suitable precursor

molecule (a derivative of SK-1080 with a leaving group) in a solvent like dimethylformamide

(DMF) at an elevated temperature.

Purification: The resulting [18F]DR29 is purified using HPLC to remove unreacted

[18F]fluoride and other impurities. The final product is formulated for in vivo use.

In Vitro and In Vivo Evaluation of AT1R PET Tracers
A standardized workflow is employed to characterize the performance of novel PET tracers.
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Caption: PET Tracer Evaluation Workflow.

1. In Vitro Binding Assays:

Objective: To determine the binding affinity (e.g., IC50, Kd) and selectivity of the tracer for

AT1R over other receptors.
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Method: Competitive binding assays are performed using tissue homogenates (e.g., from rat

liver or kidney) or cells expressing AT1R. The radiolabeled tracer competes with increasing

concentrations of a known non-radiolabeled ligand.

2. Ex Vivo Biodistribution:

Objective: To determine the distribution of the tracer in various organs and tissues at different

time points after injection.

Method: The radiotracer is administered to a cohort of animals (e.g., mice or rats). At

specified times, the animals are euthanized, and organs of interest are harvested, weighed,

and their radioactivity is measured using a gamma counter. The uptake is typically expressed

as the percentage of the injected dose per gram of tissue (%ID/g).

3. PET Imaging:

Objective: To visualize and quantify the in vivo distribution of the tracer and its binding to the

target receptor.

Method: The radiotracer is injected intravenously into an anesthetized animal placed in a

PET scanner. Dynamic or static images are acquired over a specific duration. To assess non-

specific binding, a separate cohort of animals is pre-treated with a high dose of a non-

radiolabeled AT1R antagonist (e.g., candesartan or SK-1080) before the tracer injection. The

reduction in tracer uptake in the target organ in the pre-treated group is considered to be the

specific binding component.

Logical Comparison: [11C]KR31173 vs. 18F-Labeled
Tracers
The choice between a Carbon-11 and a Fluorine-18 labeled tracer involves a trade-off between

logistical convenience and specific imaging characteristics.
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[11C]KR31173

18F-Labeled Tracers (e.g., [18F]DR29)

Pros:
- Well-characterized

- High specific binding

Cons:
- Short half-life (20 min)

- Requires on-site cyclotron
- Limited to single-day, single-subject studies

Trade-offs

Cons:
- Potentially more complex radiosynthesis

- Newer tracers may have less extensive characterization

Pros:
- Longer half-life (~110 min)

- Allows for centralized production and distribution
- Enables longer imaging protocols and repeat studies

Considerations

Click to download full resolution via product page

Caption: [11C] vs. 18F Tracers.

In conclusion, while [11C]KR31173 has proven to be a valuable tool for preclinical AT1R

imaging, demonstrating high specific binding, its short half-life poses significant limitations for

widespread clinical application. The development of 18F-labeled AT1R PET tracers, such as

[18F]DR29, represents a significant advancement in the field. Their longer half-life facilitates

more flexible and logistically feasible imaging protocols, opening the door for multi-center

clinical trials and broader application in diagnosing and managing diseases associated with

AT1R dysregulation. Further head-to-head comparative studies in larger animal models and
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eventually in humans will be crucial to definitively establish the clinical superiority of these

newer 18F-labeled tracers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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